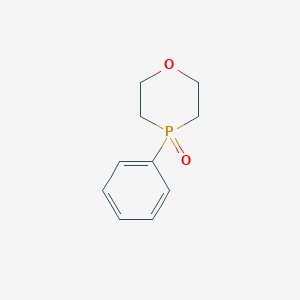
Quinoline, 8,8'-dithiobis[2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves various methods, including the Friedländer synthesis, which combines aniline derivatives with carbonyl compounds under acidic or basic conditions . Another common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs catalytic processes to ensure high yields and purity. For instance, the use of cobalt oxide as a catalyst in the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported to be effective under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction often involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert quinoline derivatives into their corresponding N-oxides.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride to convert quinoline N-oxides back to quinolines.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer, antimalarial, and antimicrobial agent.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of quinoline, 8,8’-dithiobis[2-(1-methylethyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with DNA, leading to the disruption of replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler analog with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
8-Aminoquinoline: Contains an amino group at the 8-position, making it more reactive in certain chemical reactions.
Uniqueness
Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- is unique due to the presence of two sulfur atoms, which can form disulfide bonds.
Propriétés
Numéro CAS |
54421-20-4 |
|---|---|
Formule moléculaire |
C24H24N2S2 |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
2-propan-2-yl-8-[(2-propan-2-ylquinolin-8-yl)disulfanyl]quinoline |
InChI |
InChI=1S/C24H24N2S2/c1-15(2)19-13-11-17-7-5-9-21(23(17)25-19)27-28-22-10-6-8-18-12-14-20(16(3)4)26-24(18)22/h5-16H,1-4H3 |
Clé InChI |
HFUZWDOFGZSICC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(C=CC=C2SSC3=CC=CC4=C3N=C(C=C4)C(C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
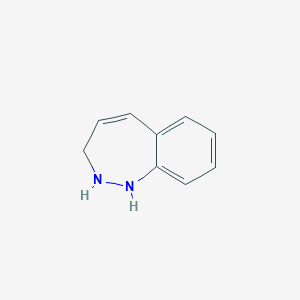
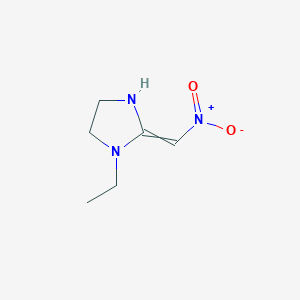

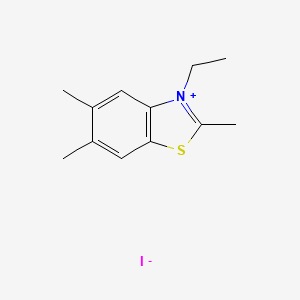
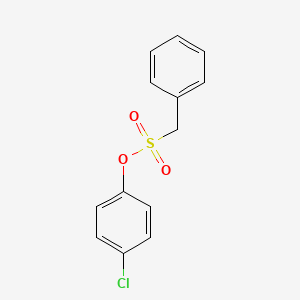
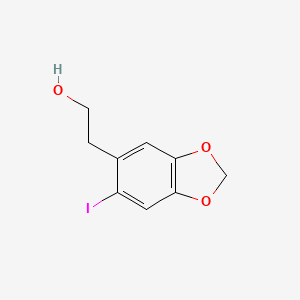
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
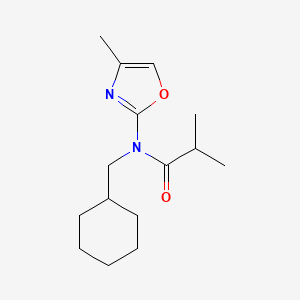
![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
